molecular formula C6H3BrClNO2 B594395 4-Bromo-6-chloronicotinic acid CAS No. 1256834-13-5

4-Bromo-6-chloronicotinic acid

Cat. No.: B594395
CAS No.: 1256834-13-5
M. Wt: 236.449
InChI Key: FMQKQSCHFALFKI-UHFFFAOYSA-N
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Description

4-Bromo-6-chloronicotinic acid is a chemical compound with the CAS Number: 1256834-13-5 . It has a molecular weight of 236.45 . The IUPAC name for this compound is this compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Environmental Toxicology and Herbicide Research

Research on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has focused on their environmental impact, including toxicology and mutagenicity in natural ecosystems. Studies have analyzed global trends, identifying significant concerns related to the presence and detection of these compounds in the environment and their lethal effects on non-target organisms (Islam et al., 2017). This suggests potential research applications of 4-Bromo-6-chloronicotinic acid in studying environmental toxicology, particularly its behavior, degradation, and effects on non-target species.

Analytical and Environmental Chemistry

Compounds like 2,4,6-tribromophenol have been analyzed for their concentrations in various environments and their toxicological profiles. Such studies highlight the ubiquity of brominated compounds in the environment and the need for further research on their toxicokinetics and dynamics (Koch & Sures, 2018). This area could encompass the analytical detection and characterization of this compound, assessing its environmental fate, and understanding its potential as an intermediate in the synthesis or degradation of environmentally relevant compounds.

Pharmacology and Biomedical Research

The exploration of chlorogenic acid (CGA) underscores the multifaceted pharmacological and health-related benefits of certain chemicals, including antioxidant, antibacterial, and hepatoprotective effects (Naveed et al., 2018). This opens the door for investigating this compound in similar contexts, focusing on its potential bioactive properties, interactions with biological systems, and therapeutic applications.

Material Science and Catalysis

The review of silica-supported Brönsted acids in organic transformations presents an overview of catalysts' roles in enhancing reaction efficiency and selectivity in the chemical and pharmaceutical industries (Kaur et al., 2015). Given the structural specificity of this compound, research could explore its use as a precursor or component in catalytic systems, potentially contributing to the development of new catalytic processes or materials.

Advanced Oxidation Processes

Investigations into the formation and control of brominated disinfection byproducts (Br-DBPs) during water treatment processes have revealed the intricate dynamics and potential health risks associated with these compounds (Sharma et al., 2014). Research on this compound could extend to its roles in advanced oxidation processes, either as a byproduct to be mitigated or as a reactive intermediate facilitating the breakdown of harmful organic substances in water treatment scenarios.

Safety and Hazards

The safety information for 4-Bromo-6-chloronicotinic acid indicates that it has the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

4-bromo-6-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQKQSCHFALFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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